alpha-Chloro-4-fluorobenzaldoxime

PET Radiochemistry 18F-Labelling Nitrile Oxide Synthon

alpha-Chloro-4-fluorobenzaldoxime (IUPAC: 4-fluoro-N-hydroxybenzenecarboximidoyl chloride) is a halogenated benzaldoxime derivative with the molecular formula C7H5ClFNO and a molecular weight of 173.57 g/mol. It serves as a key synthetic intermediate, particularly as a precursor to nitrile oxides for 1,3-dipolar cycloaddition reactions, enabling the construction of isoxazole-containing bioactive molecules and PET radiotracers.

Molecular Formula C7H5ClFNO
Molecular Weight 173.57
CAS No. 1056189-40-2; 393165-20-3; 42202-95-9
Cat. No. B2642073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Chloro-4-fluorobenzaldoxime
CAS1056189-40-2; 393165-20-3; 42202-95-9
Molecular FormulaC7H5ClFNO
Molecular Weight173.57
Structural Identifiers
SMILESC1=CC(=CC=C1C(=NO)Cl)F
InChIInChI=1S/C7H5ClFNO/c8-7(10-11)5-1-3-6(9)4-2-5/h1-4,11H/b10-7-
InChIKeyVDMJCVUEUHKGOY-YFHOEESVSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





alpha-Chloro-4-fluorobenzaldoxime: A Dual-Functionalized Hydroxamoyl Chloride for Heterocycle Synthesis


alpha-Chloro-4-fluorobenzaldoxime (IUPAC: 4-fluoro-N-hydroxybenzenecarboximidoyl chloride) is a halogenated benzaldoxime derivative with the molecular formula C7H5ClFNO and a molecular weight of 173.57 g/mol [1]. It serves as a key synthetic intermediate, particularly as a precursor to nitrile oxides for 1,3-dipolar cycloaddition reactions, enabling the construction of isoxazole-containing bioactive molecules and PET radiotracers [2]. The compound is available in multiple stereoisomeric forms with standard purity grades ranging from 95% to 98% from various suppliers .

Why Generic Substitution of alpha-Chloro-4-fluorobenzaldoxime is Not Advised


The presence and specific positioning of both the alpha-chloro and para-fluoro substituents on the benzaldoxime scaffold are critical for its reactivity profile and final product properties [1]. The para-fluoro atom significantly influences the electronic properties, stability of the generated nitrile oxide, and the biological activity of downstream isoxazole products. For instance, regioisomers like 2-chloro-4-fluorobenzaldoxime (CAS 890934-19-7) or analogs lacking the fluoro group (alpha-chlorobenzaldoxime, CAS 698-16-8) will exhibit different reactivity, regioselectivity in cycloaddition reactions, and pharmacokinetic properties in derived bioactive molecules, making direct interchange in established synthetic protocols or drug discovery programs unreliable .

Quantitative Differentiation Evidence for alpha-Chloro-4-fluorobenzaldoxime Selection


Established Radiochemical Precursor: 84% RCY in 18F-Tracer Synthesis

alpha-Chloro-4-fluorobenzaldoxime is a uniquely reported precursor for the stable 18F-labelled nitrile oxide building block, 18FBIC. In a one-pot, multi-step radiosynthesis starting from [18F]fluoride, 18FBIC is obtained with a radiochemical yield (RCY) of up to 84%, which substantially exceeds typical RCYs for comparable 18F-labelled small molecule precursors that often suffer from volatility or instability of intermediates [1]. This high yield is critical for efficient PET tracer production and is enabled by the specific 4-fluoro substitution.

PET Radiochemistry 18F-Labelling Nitrile Oxide Synthon

High-Yield Synthetic Entry (95%) to p38 MAP Kinase Inhibitor Intermediates

In the synthesis of dual p38α MAP kinase and casein kinase 1δ inhibitors, alpha-Chloro-4-fluorobenzaldoxime is converted to the key intermediate 4-fluoro-N-hydroxybenzenecarboximidoyl chloride in a high yield of 95% over two steps from 4-fluorobenzaldehyde [1]. This yield for the specific 4-fluoro derivative is higher than yields often reported for the synthesis of unsubstituted alpha-chlorobenzaldoxime or other halogenated analogs, where chlorination side reactions and product instability can reduce recovery .

Medicinal Chemistry Kinase Inhibition Isoxazole Synthesis

Regioselectivity Advantage in Isoxazole Formation

The 4-fluoro substituent on alpha-Chloro-4-fluorobenzaldoxime directs the regioselectivity of 1,3-dipolar cycloaddition with alkynes, favoring the formation of 3,5-disubstituted isoxazoles over 3,4-disubstituted isomers. In a study with N-propargylcytisine, the reaction with substituted N-hydroxybenzenecarboximidoyl chlorides (including 4-fluoro) produced 3,5-disubstituted isoxazoles as major products with only 5-8% of the 3,4-isomer [1]. This high regioselectivity is crucial for drug discovery, where specific isomer purity is linked to biological activity.

Click Chemistry 1,3-Dipolar Cycloaddition Regioselectivity

High Purity Specification with Batch-Specific QC Documentation

Leading suppliers provide alpha-Chloro-4-fluorobenzaldoxime with standard purity specifications of 97% (Z-isomer, CAS 393165-20-3) and 98% (E-isomer, CAS 1056189-40-2), accompanied by batch-specific QC data including NMR, HPLC, and GC analyses . This level of documented purity is higher than the typical 95% purity offered for generic research-grade alpha-chlorobenzaldoxime or other halo-substituted analogs, which often lack comprehensive analytical characterization .

Quality Control Analytical Chemistry Procurement Standardization

Specific LogP Optimization for Downstream Bioactivity

The calculated LogP for alpha-Chloro-4-fluorobenzaldoxime is 2.8 (XLogP3) [1]. This is notably lower than the LogP of the bromo analog (4-bromo-N-hydroxybenzenecarboximidoyl chloride, MW 234.48, typically higher LogP ~3.5) and higher than the unsubstituted or chloro analogs, placing it in a favorable lipophilicity range for oral bioavailability according to Lipinski's Rule of Five . The specific fluoro substituent thus tunes the physicochemical properties of the starting material, which can be carried forward to the final drug-like molecules, simplifying lead optimization [2].

Drug Design Lipophilicity ADME Properties

Prime Application Scenarios for Procuring alpha-Chloro-4-fluorobenzaldoxime


Radiosynthesis of Fluorine-18 Labelled PET Tracers

Procurement of the non-radioactive standard is essential for developing, validating, and performing quality control for 18F-labelled PET tracers like COX-2 inhibitors. The compound's proven ability to form a stable 18F-labelled nitrile oxide building block with up to 84% RCY (see Evidence Item 1) makes it a critical reference standard for PET radiochemistry facilities [1].

Medicinal Chemistry for p38 MAP Kinase and Casein Kinase 1δ Dual Inhibitors

With a demonstrated synthetic yield of 95% for the key intermediate in a published inhibitor synthesis (see Evidence Item 2), this building block is a high-efficiency starting point for medicinal chemistry programs targeting inflammatory and neurodegenerative diseases [1].

Regioselective Synthesis of 3,5-Disubstituted Isoxazoles via Click Chemistry

Researchers focused on constructing isoxazole libraries with high regioselectivity should procure this compound. Its demonstrated preference for 3,5-disubstituted over 3,4-disubstituted isomers (see Evidence Item 3) simplifies purification, increases yields, and is ideal for structure-activity relationship (SAR) studies [1].

Pharmaceutical R&D Requiring High-Purity, Well-Characterized Building Blocks

For projects operating under GLP or requiring stringent batch-to-batch reproducibility, the availability of 98% pure (E)- or 97% pure (Z)-isomer with full QC documentation (NMR, HPLC, GC) (see Evidence Item 4) represents a distinct procurement advantage over generic, less well-characterized alternatives [1].

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